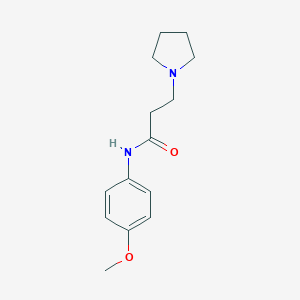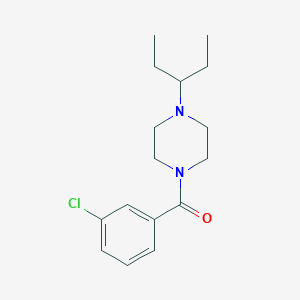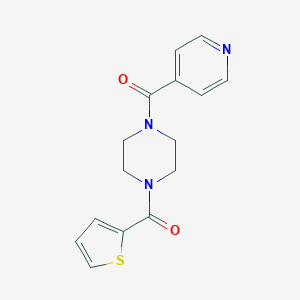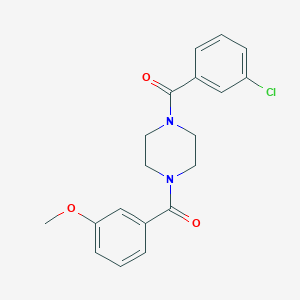
N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamide, commonly known as MPHP, is a synthetic psychoactive substance that belongs to the cathinone class of drugs. It was first synthesized in 2010 and has gained popularity as a recreational drug. However, it also has potential applications in scientific research due to its unique properties.
Wirkmechanismus
MPHP acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a releaser of serotonin, further increasing the levels of this neurotransmitter. These effects contribute to its psychoactive properties and potential therapeutic effects.
Biochemical and Physiological Effects:
MPHP has been shown to produce stimulant-like effects, including increased alertness, euphoria, and increased heart rate and blood pressure. It also has potential to cause neurotoxicity and damage to the dopaminergic system in the brain, leading to potential long-term negative effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has potential advantages as a research tool due to its unique properties as a cathinone derivative. However, its potential for neurotoxicity and negative effects on the dopaminergic system must be carefully considered when using it in lab experiments. Additionally, its status as a controlled substance may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research involving MPHP. Its potential therapeutic effects for neurological and psychiatric disorders should be further investigated, as well as its potential for abuse and addiction. Additionally, its effects on dopamine and serotonin neurotransmitter systems should be studied in greater detail to better understand its mechanism of action and potential long-term effects. Finally, further research should be conducted to identify potential analogs of MPHP with improved therapeutic potential and reduced negative effects.
Synthesemethoden
MPHP can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl-2-nitropropene with pyrrolidine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MPHP has been studied for its potential use in treating various neurological and psychiatric disorders such as depression, anxiety, and ADHD. It has also been investigated for its effects on dopamine and serotonin neurotransmitter systems in the brain. Additionally, it has been used as a research tool to study the structure-activity relationships of cathinone derivatives and their effects on the central nervous system.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamide |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)15-14(17)8-11-16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
HBDBDYZHBXBZQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
![[4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B247867.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247868.png)

![Naphthalen-1-yl-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B247873.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B247876.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247877.png)
![1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247878.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247879.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247880.png)
![1-(3-Fluorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247881.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247886.png)
